3-(Methylsulfonyl)benzamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

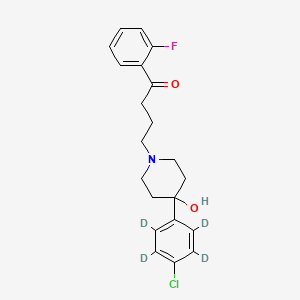

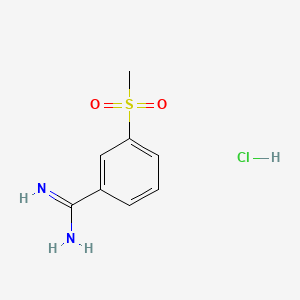

3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzamidine derivatives, including 3-(Methylsulfonyl)benzamidine hydrochloride, involves complex chemical reactions . In one study, multivalent benzamidine inhibitors of varying valencies and linker lengths were synthesized to systematically study their effect on plasmin inhibition .Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)benzamidine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)benzamidine hydrochloride can be found in databases like PubChem . It has a molecular weight of 234.698.Scientific Research Applications

Subheading Cardiac Electrophysiological Applications

Research has identified certain substituted benzamides and sulfonamides, including derivatives of 3-(Methylsulfonyl)benzamidine hydrochloride, as possessing potent Class III antiarrhythmic activity. These compounds show significant potential in addressing cardiac arrhythmias without affecting conduction. Notably, compounds with a 2-aminobenzimidazole group exhibited the highest potency, indicating a potential pathway for the development of new antiarrhythmic drugs (Ellingboe et al., 1992). Additionally, another study outlined the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating that the 1H-imidazol-1-yl moiety could be a viable alternative to the methylsulfonylamino group for inducing Class III electrophysiological activity (Morgan et al., 1990).

Na+/H+ Antiporter Inhibition

Subheading Implications in Myocardial Infarction Treatment

Studies have highlighted the significance of inhibiting the Na+/H+ exchanger during cardiac ischemia and reperfusion for preserving cellular integrity. In this context, benzoylguanidines, including compounds related to 3-(Methylsulfonyl)benzamidine hydrochloride, have been identified as potent and selective Na+/H+ exchanger (NHE) inhibitors. These compounds hold promise as adjunctive therapy in treating acute myocardial infarction. The specific substitution patterns on the benzoylguanidine molecules significantly influence their inhibitory potency, with certain derivatives showing high in vitro activities and acting cardioprotectively (Baumgarth et al., 1997).

Novel Synthetic Applications

Subheading Innovation in Organic Synthesis

Recent advancements in organic synthesis have demonstrated the utility of 3-(Methylsulfonyl)benzamidine hydrochloride derivatives in generating novel compounds. For instance, a radical relay strategy was developed for creating 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite. This method highlights the potential of these compounds in organic synthesis, offering efficient pathways under mild conditions and expanding the repertoire of available synthetic methodologies (Gong et al., 2019).

Safety And Hazards

Future Directions

The future directions of research on 3-(Methylsulfonyl)benzamidine hydrochloride and similar compounds involve further exploration of their synthesis, properties, and potential applications . For example, understanding the role of water in the binding of benzamidine to trypsin could enhance the design of new drugs .

properties

IUPAC Name |

3-methylsulfonylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPVPNVSXNQBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzamidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)